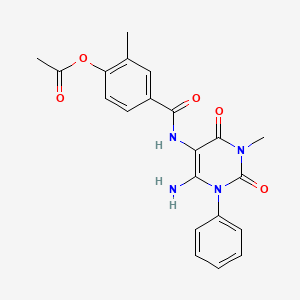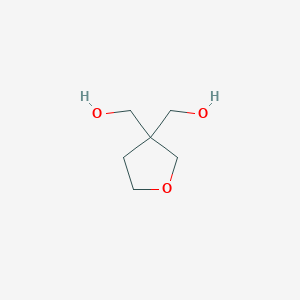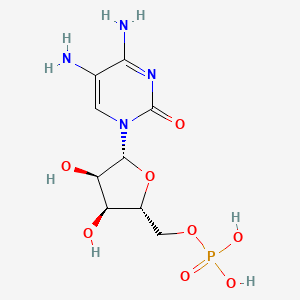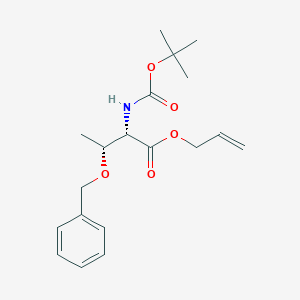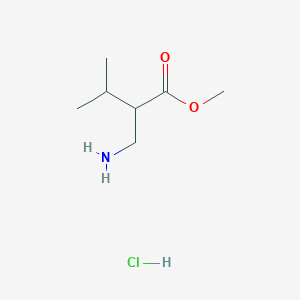
Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is an organic compound with significant applications in various fields of science and industry. It is a derivative of butanoic acid, featuring an aminomethyl group and a methyl ester functionality. This compound is often used in synthetic chemistry due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction conditions are generally mild, and the process yields good to excellent results.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
化学反応の分析
Types of Reactions: Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
科学的研究の応用
Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active amine .
類似化合物との比較
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
Methylphenidate: A stimulant with a similar ester functionality but different pharmacological effects.
Uniqueness: Methyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
methyl 2-(aminomethyl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(4-8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H |
InChIキー |
OZZVAGNTKWUEJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CN)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



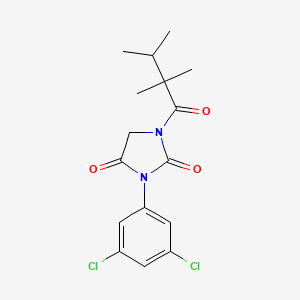
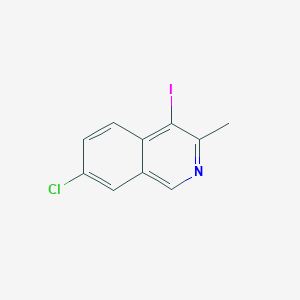
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
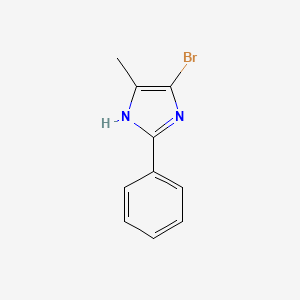
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

